(7aR)-3-(4-methoxyphenyl)-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7aR)-3-(4-methoxyphenyl)-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one is a complex organic compound with a unique structure that includes a thioxotetrahydroimidazo[1,5-c][1,3]thiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7aR)-3-(4-methoxyphenyl)-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with phenyl isothiocyanate under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(7aR)-3-(4-methoxyphenyl)-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or methoxy groups using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry
In chemistry, (7aR)-3-(4-methoxyphenyl)-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its therapeutic potential. Its ability to interact with specific biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.
Industry
In industrial applications, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for use in the production of polymers, coatings, and other materials with specialized functions.
Mechanism of Action
The mechanism of action of (7aR)-3-(4-methoxyphenyl)-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Ginsenoside Compound K: A bioactive compound with medicinal properties.
Bromomethyl methyl ether: A reagent used in organic synthesis with similar reactivity.
Uniqueness
What sets (7aR)-3-(4-methoxyphenyl)-6-phenyl-5-thioxotetrahydro-7H-imidazo[1,5-c][1,3]thiazol-7-one apart from these similar compounds is its unique thioxotetrahydroimidazo[1,5-c][1,3]thiazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H16N2O2S2 |
---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
(7aR)-3-(4-methoxyphenyl)-6-phenyl-5-sulfanylidene-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazol-7-one |
InChI |
InChI=1S/C18H16N2O2S2/c1-22-14-9-7-12(8-10-14)17-20-15(11-24-17)16(21)19(18(20)23)13-5-3-2-4-6-13/h2-10,15,17H,11H2,1H3/t15-,17?/m0/s1 |
InChI Key |
UPWAALUMNXBDPB-MYJWUSKBSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2N3[C@@H](CS2)C(=O)N(C3=S)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2N3C(CS2)C(=O)N(C3=S)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.